molecular formula C18H20N2O6S B300651 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300651
M. Wt: 392.4 g/mol
InChI Key: YEPBRFLPZIHQQO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as DMTS, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. In diabetes research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. In neurodegenerative disease research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In diabetes research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In neurodegenerative disease research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in various fields. Another advantage is its relatively low toxicity compared to other thiazolidinedione derivatives. However, one limitation of using 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione research. In cancer research, future studies could focus on the development of 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity against cancer cells. In diabetes research, future studies could focus on the development of 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione analogs with improved pharmacokinetic properties and efficacy in animal models. In neurodegenerative disease research, future studies could focus on the development of 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione analogs with improved neuroprotective properties and efficacy in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.

Synthesis Methods

5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with 4-morpholinylacetyl chloride to form 5-(2,5-dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione intermediate. This intermediate is then treated with thionyl chloride to form 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields such as cancer, diabetes, and neurodegenerative diseases. In cancer research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. In diabetes research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disease research, 5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects against oxidative stress-induced cell death.

properties

Product Name

5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H20N2O6S/c1-24-13-3-4-14(25-2)12(9-13)10-15-17(22)20(18(23)27-15)11-16(21)19-5-7-26-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3/b15-10+

InChI Key

YEPBRFLPZIHQQO-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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